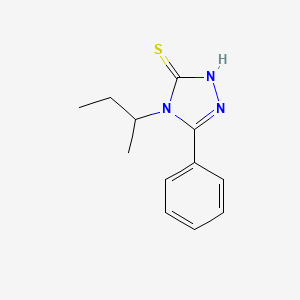

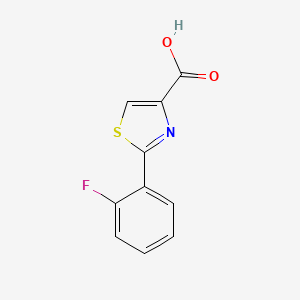

2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid

概要

説明

“2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid” is a unique chemical compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

The synthesis of quinolinyl-pyrazoles has increased dramatically in the recent decade due to its versatility in many significant fields . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods .Molecular Structure Analysis

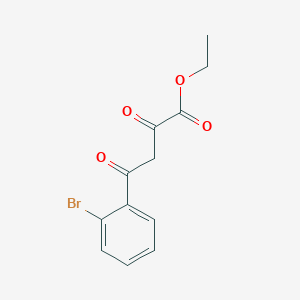

The molecular structure of “this compound” is represented by the SMILES stringCCn1cc (cn1)-c2cc (C (O)=O)c3ccccc3n2 . The InChI code for this compound is 1S/C15H13N3O2/c1-2-18-9-10 (8-16-18)14-7-12 (15 (19)20)11-5-3-4-6-13 (11)17-14/h3-9H,2H2,1H3, (H,19,20) . Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 267.28 . It is provided in powder form .科学的研究の応用

Heterocyclic Chemistry and Anticorrosive Applications

Heterocyclic Chemistry : Quinoline and its derivatives, including compounds like 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid, play a pivotal role in heterocyclic chemistry. These compounds are foundational in the synthesis of dyes, pharmaceuticals, and antibiotics, exhibiting diverse biological activities such as antimicrobial, anticancer, and antifungal properties (Aastha Pareek and Dharma Kishor, 2015).

Anticorrosive Materials : Quinoline derivatives are widely utilized as anticorrosive agents. Their effectiveness against metallic corrosion is attributed to their ability to form highly stable chelating complexes with metallic surfaces, showcasing their application in protecting materials from degradation (C. Verma, M. Quraishi, E. Ebenso, 2020).

Biomedical Applications

Antimicrobial and Metabolic Disease Treatments : The quinoxaline derivatives, akin to the quinoline family, have been investigated for their antimicrobial activities and potential in treating chronic and metabolic diseases. Modifying the quinoxaline structure has led to a wide variety of biomedical applications, indicating a promising area for the development of new therapeutic agents (J. A. Pereira et al., 2015).

Optoelectronic Materials : Quinazoline and pyrimidine derivatives have found applications in optoelectronic materials, demonstrating the versatility of these heterocycles in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. Their incorporation into π-extended conjugated systems is valuable for the development of novel optoelectronic materials (G. Lipunova et al., 2018).

Pharmacological Activities : Pyrazole derivatives, which are structurally related to this compound, have been explored for their pharmacological activities. These compounds exhibit a range of biological effects, including antineoplastic, antimalarial, and anti-inflammatory activities, underscoring their significance in medicinal chemistry (R. Ingle et al., 2012).

Safety and Hazards

将来の方向性

The study on N-heterocycles like “2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid” has dramatically increased due to its versatility in many significant fields . This review will inspire synthetic as well as medicinal chemists who are in quest of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

作用機序

Target of Action

Quinoline and pyrazole derivatives, which are structural components of this compound, have been associated with a wide range of biological activities .

Mode of Action

It’s known that quinoline and pyrazole derivatives interact with cellular targets, leading to changes in cell function

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways . More research is needed to identify the specific pathways affected by this compound.

Pharmacokinetics

The compound’s molecular weight (23923 g/mol) and predicted properties such as boiling point (4632±300 °C) and density (139±01 g/cm3) suggest that it may have favorable pharmacokinetic properties .

Result of Action

A related compound was found to have potent antipromastigote activity, suggesting that it may have significant effects at the molecular and cellular level .

特性

IUPAC Name |

2-pyrazol-1-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-13(18)10-8-12(16-7-3-6-14-16)15-11-5-2-1-4-9(10)11/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVCCXZRAYMRMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)N3C=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1438204.png)

![3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1438212.png)

![[1-(Propan-2-yl)piperidin-2-yl]methanamine](/img/structure/B1438215.png)

![1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine](/img/structure/B1438222.png)